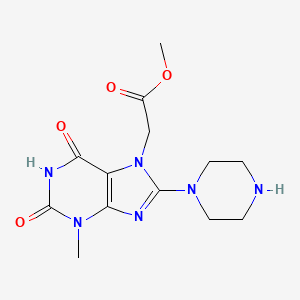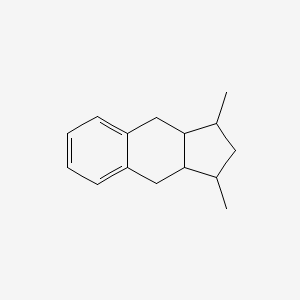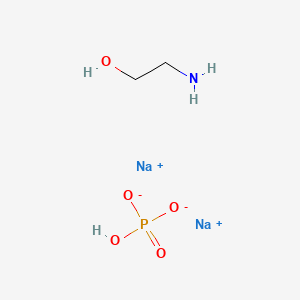
Disodium monoethanolamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium monoethanolamine phosphate is a chemical compound with the molecular formula C₂H₈NNa₂O₅P. It is a salt formed from monoethanolamine and phosphoric acid, and it is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium monoethanolamine phosphate can be synthesized by reacting monoethanolamine with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of monoethanolamine to a solution of phosphoric acid and sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Disodium monoethanolamine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphates.
Substitution: It can participate in substitution reactions where the monoethanolamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium monoethanolamine phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in chemical reactions and analytical procedures.
Biology: Employed in the preparation of buffer solutions for biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations as a stabilizing agent.
Industry: Applied in the manufacturing of detergents, cleaning agents, and water treatment chemicals .
Mechanism of Action
The mechanism of action of disodium monoethanolamine phosphate involves its ability to act as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in preventing the precipitation of metal ions in various industrial and scientific applications. The molecular targets and pathways involved include the coordination of the phosphate group with metal ions, forming stable complexes .
Comparison with Similar Compounds
- Disodium hydrogen phosphate
- Monoethanolamine phosphate
- Sodium phosphate dibasic
Comparison: Disodium monoethanolamine phosphate is unique due to its dual functionality as both an amine and a phosphate compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring metal ion stabilization .
Properties
CAS No. |
53404-45-8 |
|---|---|
Molecular Formula |
C2H8NNa2O5P |
Molecular Weight |
203.04 g/mol |
IUPAC Name |
disodium;2-aminoethanol;hydrogen phosphate |
InChI |
InChI=1S/C2H7NO.2Na.H3O4P/c3-1-2-4;;;1-5(2,3)4/h4H,1-3H2;;;(H3,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
AGKKBTYZZODEIS-UHFFFAOYSA-L |
Canonical SMILES |
C(CO)N.OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


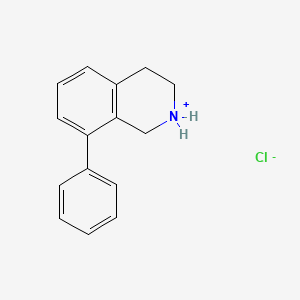
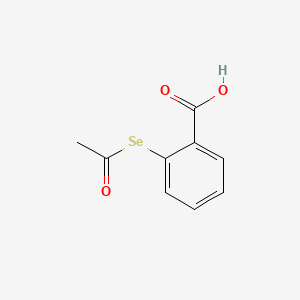
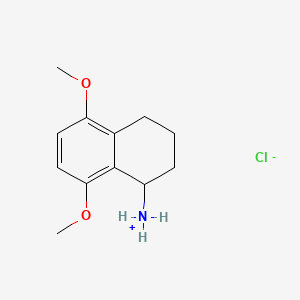
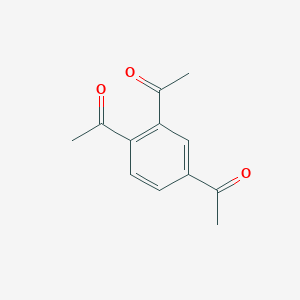
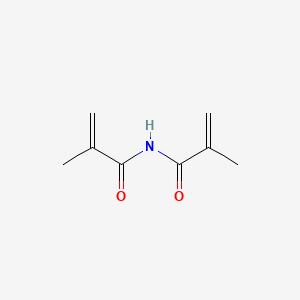


![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

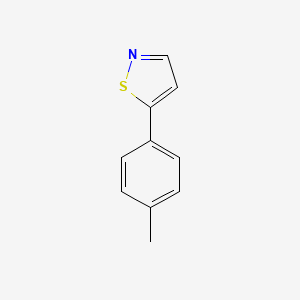
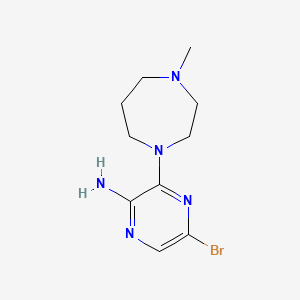
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
